Anti-inflammatory agent 1

Lipophilicity Drug-likeness Isoflavonoid

Researchers mapping isoflavonoid anti-inflammatory SAR often encounter irreproducible results when substituting structurally distinct analogs. Anti-inflammatory Agent 1 (CAS 1096621-42-9), a defined 2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol from WO2009003229A1 Example 36, provides a consistent 2-ethylthio benchmark. • Enables direct pharmacophore comparison against unsubstituted isoflavonoids (e.g., genistein) for IL-6, TNF-α, and NO inhibition profiling. • Distinct LogP (3.9) and tPSA (75 Ų) support cellular uptake studies in LPS-stimulated RAW 264.7 or THP-1 models. • Supplied at ≥98% purity with full analytical documentation for reproducible pharmacology.

Molecular Formula C17H16O3S
Molecular Weight 300.4 g/mol
Cat. No. B1663477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 1
SynonymsAnti-inflammatory agent 1
Molecular FormulaC17H16O3S
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3
InChIKeyXXNXGFNAEVNSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 1 Overview


Anti-inflammatory Agent 1 (CAS 1096621-42-9) is a synthetic 2-substituted isoflavonoid compound, specifically 2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol, disclosed in patent WO2009003229A1 Example 36 [1]. The compound belongs to a class of isoflavonoid derivatives that have been reported to exhibit anti-inflammatory and antioxidant activities in various in vitro and in vivo models [2]. Anti-inflammatory Agent 1 is supplied as a research tool compound with ≥98% purity and is characterized by a molecular weight of 300.37 g/mol, a logP of 3.9, and a topological polar surface area of 75 Ų [3].

1
2-ethylthio isoflavonoid scaffold distinct from common isoflavones Supports structure-activity relationship studies
2
Reported anti-inflammatory pathway research context Suitable for in vitro mediator modulation assays
3
Physicochemical reference: LogP 3.9, tPSA 75 Ų Membrane permeability context for lead optimization

Anti-inflammatory Agent 1 Substitution Risks


Generic substitution fails because Anti-inflammatory Agent 1 is a specific 2-substituted isoflavonoid bearing a 2-ethylthio moiety—a structural feature that distinguishes it from common isoflavones, isoflavonoids, and conventional non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The 2-substituted isoflavonoid class has been shown to inhibit the production of inflammatory signaling molecules such as IL-6, TNF-α, and nitric oxide, but the precise potency and selectivity profile are highly dependent on the specific substitution pattern [2]. Without quantitative, compound-specific activity data, substituting with a different isoflavonoid or a standard NSAID (e.g., aspirin, ibuprofen) introduces uncontrolled variables that can invalidate comparative analyses and lead to erroneous conclusions regarding mechanism of action or therapeutic potential [3].

Structural mismatch Common isoflavones (genistein, daidzein) lack the 2-ethylthio group; biological profile may not transfer.
Substitution-dependent activity Reported anti-inflammatory response depends on specific 2-substitution pattern; analog may shift assay outcome.
Mechanism-class mismatch NSAIDs (COX inhibition) differ from isoflavonoid-mediated pathway modulation; comparative interpretation may be unreliable.

Anti-inflammatory Agent 1: Physicochemical & Structural Comparison


Lipophilicity (LogP) Comparison

Anti-inflammatory Agent 1 (LogP = 3.9) exhibits higher lipophilicity compared to the unsubstituted isoflavonoid genistein (LogP = 2.8) and the natural isoflavonoid cajanin (LogP ≈ 2.1) [1]. This increased lipophilicity is attributed to the 2-ethylthio substitution and may influence membrane permeability and cellular uptake [2].

Lipophilicity (LogP)
Cross-study comparable
Target: 3.9 (XLogP3-AA)
Genistein: 2.8 · Cajanin: 2.1
ΔLogP +1.1 / +1.8
May influence membrane permeability context; requires assay validation.
Computed values (PubChem); experimental verification needed.
Lipophilicity Drug-likeness Isoflavonoid

tPSA and Hydrogen Bonding Capacity

Anti-inflammatory Agent 1 has a tPSA of 75 Ų and 2 hydrogen bond donors (HBD), compared to genistein (tPSA = 90 Ų, HBD = 3) and daidzein (tPSA = 87 Ų, HBD = 2) [1]. The lower tPSA and reduced HBD count relative to genistein suggest potentially improved passive membrane permeability and oral bioavailability potential, though experimental validation is required [2].

tPSA & H-Bond Donors
Cross-study comparable
Target: tPSA 75 Ų, HBD 2
Genistein: 90 Ų, HBD 3
Daidzein: 87 Ų, HBD 2
ΔtPSA −15 vs. genistein
Reported lower polarity context may support permeability screening.
Computational prediction; confirm with PAMPA/Caco-2.
Polar Surface Area Hydrogen Bonding Bioavailability

2-Ethylthio Substituent Distinction

Anti-inflammatory Agent 1 contains a 2-ethylthio (-SCH2CH3) group on the chromene ring, a modification absent in naturally occurring isoflavones such as genistein, daidzein, and biochanin A [1]. This substitution is a defining feature of the 2-substituted isoflavonoid class claimed in patent WO2009003229A1, which reports anti-inflammatory and antioxidant utility [2]. The presence of the ethylthio group alters electronic properties and may confer distinct binding interactions with inflammatory targets compared to hydroxyl- or methoxy-substituted isoflavonoids.

2-Ethylthio Substituent
Class-level inference
Target: -SCH₂CH₃ group present
Comparators: genistein, daidzein, biochanin A have no 2-substituent.
Distinct scaffold may confer different target-interaction profile.
Qualitative structural difference; biological significance to be validated.
Structural differentiation Isoflavonoid Chemical scaffold

Rotatable Bonds and Molecular Flexibility

Anti-inflammatory Agent 1 possesses 3 rotatable bonds, compared to genistein (1 rotatable bond) and daidzein (1 rotatable bond) [1]. The increased rotatable bond count arises from the 2-ethylthio side chain and may allow greater conformational adaptation to target binding pockets. However, higher rotatable bond counts can also reduce binding affinity due to entropic penalties [2].

Rotatable Bonds
Cross-study comparable
Target: 3 rotatable bonds
Genistein / Daidzein: 1 each
Δ +2 bonds
Increased flexibility may affect target binding; consider in SAR design.
Computed by Cactvs; entropic penalty possible.
Molecular flexibility Conformational analysis Drug-likeness

Anti-inflammatory Agent 1: Research and Industrial Applications


SAR of 2-Substituted Isoflavonoids

Anti-inflammatory Agent 1 serves as a key compound for SAR investigations exploring the impact of the 2-ethylthio substituent on anti-inflammatory potency. Researchers can compare its activity profile with unsubstituted isoflavonoids (e.g., genistein) and other 2-substituted analogs disclosed in WO2009003229A1 to map the pharmacophore requirements for inhibition of inflammatory mediators [1].

In Vitro Inflammation Model Screening

Given the reported anti-inflammatory and antioxidant properties of the 2-substituted isoflavonoid class [2], Anti-inflammatory Agent 1 can be employed in LPS-stimulated RAW 264.7 macrophages or THP-1 cells to assess its ability to modulate TNF-α, IL-6, and nitric oxide production. Its distinct physicochemical profile (LogP = 3.9) may influence cellular uptake and intracellular distribution, making it a useful comparator for membrane-permeable anti-inflammatory agents [3].

Physicochemical Profiling for Lead Optimization

Anti-inflammatory Agent 1 can be used as a reference compound in medicinal chemistry programs aiming to balance lipophilicity, polar surface area, and hydrogen bonding capacity. Its LogP (3.9), tPSA (75 Ų), and rotatable bond count (3) provide a benchmark for optimizing the drug-likeness of novel anti-inflammatory candidates within the isoflavonoid chemical space [4].

Application
Selection Property
Validation Focus
SAR of 2-substituted isoflavonoids
2-ethylthio scaffold reference
Inflammatory mediator modulation assay
In vitro inflammation model screening
Membrane permeability context
Cellular uptake and cytokine readout
Physicochemical lead optimization
Lipophilicity / tPSA benchmark
Permeability and solubility assays

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